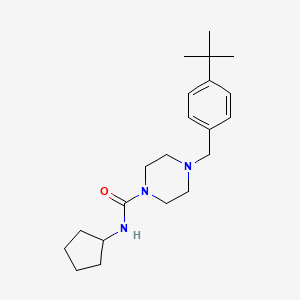![molecular formula C17H24N2O3 B4285475 ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)
ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate
Descripción general
Descripción
Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate, also known as Boc-Glycine benzylpiperidide ethyl ester, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound has been extensively studied for its potential therapeutic applications due to its unique properties and mechanism of action.
Aplicaciones Científicas De Investigación
Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. One of the major applications of this compound is in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects and can reduce the accumulation of amyloid-beta, a protein that is implicated in Alzheimer's disease. In addition, this compound has been studied for its potential in the treatment of Parkinson's disease, as it can protect dopaminergic neurons from oxidative stress.
Mecanismo De Acción
The mechanism of action of ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including caspase-3, a key enzyme involved in apoptosis. This compound can also induce cell cycle arrest by downregulating the expression of cyclin D1 and upregulating the expression of p21. In addition, this compound can reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound can reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate in lab experiments is its high purity and stability. This compound can be synthesized with high yield and purity, making it suitable for various biochemical and pharmacological studies. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate. One of the major areas of research is in cancer treatment, where this compound has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. In addition, the neuroprotective effects of this compound make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in these diseases.
Propiedades
IUPAC Name |
ethyl 2-[(4-benzylpiperidine-1-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-16(20)13-18-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYJODSMQLGENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)

![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)

![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4285456.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)
![ethyl N-[(dibenzylamino)carbonyl]glycinate](/img/structure/B4285470.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4285481.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285489.png)
![N-[1-(4-chlorophenyl)propyl]-N'-propylurea](/img/structure/B4285490.png)
![N-[1-(4-chlorophenyl)propyl]-N'-ethylurea](/img/structure/B4285493.png)
